molecular formula C7H6BBrO3 B13356617 (5-Bromo-2-formylphenyl)boronic acid

(5-Bromo-2-formylphenyl)boronic acid

Cat. No.: B13356617
M. Wt: 228.84 g/mol
InChI Key: QLSMHMHHJKJWMA-UHFFFAOYSA-N
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Description

(5-Bromo-2-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H6BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a formyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-formylphenyl)boronic acid typically involves the bromination of 2-formylphenylboronic acid. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-formylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (5-Bromo-2-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: (5-Bromo-2-formylphenyl)boronic acid is unique due to the presence of both a bromine atom and a formyl group on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C7H6BBrO3

Molecular Weight

228.84 g/mol

IUPAC Name

(5-bromo-2-formylphenyl)boronic acid

InChI

InChI=1S/C7H6BBrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H

InChI Key

QLSMHMHHJKJWMA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Br)C=O)(O)O

Origin of Product

United States

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